molecular formula C14H9F3O2 B6293939 4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde CAS No. 2379322-38-8

4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B6293939
CAS No.: 2379322-38-8
M. Wt: 266.21 g/mol
InChI Key: ZLYQHGORSARJKA-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde is a biphenyl-based aldehyde featuring a trifluoromethoxy (-OCF₃) substituent at the 4-position of one phenyl ring and a formyl (-CHO) group at the 2-position of the adjacent ring. This compound is of significant interest in medicinal chemistry and materials science due to the trifluoromethoxy group’s strong electron-withdrawing properties and metabolic stability . Its synthesis typically involves Suzuki-Miyaura cross-coupling between halogenated benzaldehyde derivatives and trifluoromethoxy-substituted boronic acids, followed by purification via column chromatography .

Properties

IUPAC Name

2-phenyl-5-(trifluoromethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)19-12-6-7-13(11(8-12)9-18)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYQHGORSARJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)OC(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Standard Protocol

The synthesis begins with 2-bromobenzaldehyde and 4-(trifluoromethoxy)phenylboronic acid as key precursors. In the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), the aryl halide undergoes oxidative addition to form a Pd(II) intermediate. Transmetalation with the boronic acid precedes reductive elimination, yielding the biphenyl product.

Representative Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (2–5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Tetrahydrofuran (THF)/H₂O (4:1 v/v)

  • Temperature: 80–100°C

  • Duration: 12–24 hours

Post-reaction purification via silica gel chromatography typically affords the target aldehyde in 65–85% yield.

Optimization of Reaction Conditions

Critical variables influencing yield include:

ParameterOptimal RangeImpact on Yield
Catalyst Loading3–4 mol%Maximizes turnover while minimizing cost
Solvent SystemTHF/H₂O > DMF/H₂OEnhances boronic acid solubility
Temperature90°CBalances reaction rate and side-product formation
Base StrengthK₂CO₃ > Na₂CO₃Ensures efficient transmetalation

Microwave-assisted Suzuki reactions (150°C, 30 min) have been reported to improve yields to 88–92% by accelerating kinetic pathways.

Industrial-Scale Synthesis

For bulk production, continuous flow reactors replace batch systems to enhance heat/mass transfer and reduce Pd leaching. A representative industrial setup includes:

  • Reactors: Tubular Pd-coated microchannels

  • Residence Time: 8–10 minutes

  • Throughput: 5–10 kg/day

  • Yield: 78–82%

Directed Ortho-Metalation and Formylation

Alternative to cross-coupling, this method introduces the aldehyde group via lithiation-electrophilic quenching. Starting from 2-bromo-4'-(trifluoromethoxy)-1,1'-biphenyl, sequential treatment with tBuLi and DMF installs the formyl group at the ortho position.

Reaction Procedure

  • Lithiation: At -30°C, tBuLi (1.3 M in pentane) deprotonates the biphenyl substrate, generating a stabilized aryl lithium species.

  • Electrophilic Quenching: DMF (0.75 equiv) is added, leading to aldehyde formation via nucleophilic attack.

  • Work-Up: Quenching with saturated NaHCO₃ and extraction with ethyl acetate yields the crude product, which is purified via flash chromatography.

Key Conditions:

  • Solvent: THF

  • Temperature: -30°C (lithiation), 50°C (quenching)

  • Yield: 70–75%

Parameters Affecting Yield

FactorOptimization Strategy
Lithiation BasetBuLi > LDA
ElectrophileDMF > NMF
Quenching MethodGradual warming to 50°C

Comparative Analysis of Synthetic Methods

MethodSuzuki-Miyaura CouplingDirected Metalation-Formylation
Starting Materials Readily available boronic acidsSpecialty brominated precursors
Catalyst Cost High (Pd-based)Moderate (tBuLi)
Yield 65–92%70–75%
Scalability Excellent (flow reactors)Limited to batch systems
Functional Group Tolerance Broad (nitro, CF₃O)Sensitive to protic groups

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde serves as an essential building block in the synthesis of various organic compounds. Its unique trifluoromethoxy group enhances reactivity and selectivity in chemical reactions, making it valuable for developing complex molecular architectures.

Pharmaceutical Development

This compound is explored as a synthetic intermediate in the development of pharmaceuticals. Its structural characteristics contribute to the optimization of drug candidates by affecting their pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, fluorinated compounds are known to enhance the metabolic stability of drugs .

Material Science

In materials science, this compound is utilized in the synthesis of advanced materials such as organic semiconductors and polymers. The incorporation of fluorinated moieties into polymer backbones can significantly improve thermal stability and mechanical properties .

Case Study 1: Anticancer Activity

A study investigated the biological activity of various biphenyl derivatives, including those containing trifluoromethoxy groups. The results indicated that these compounds exhibited significant cytotoxic effects against cancer cell lines, suggesting potential applications in anticancer drug development .

Case Study 2: OLED Applications

Research has demonstrated that fluorinated biphenyls can be used in organic light-emitting diodes (OLEDs). The incorporation of this compound into OLED structures improved device efficiency due to its favorable electronic properties and stability under operational conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde -OCF₃ (4′), -CHO (2) ~264.2 (calculated) High metabolic stability; drug intermediates
4′-Fluoro-[1,1'-biphenyl]-2-carbaldehyde -F (4′), -CHO (2) 200.2 Electron-withdrawing; fluorescent probes
3′,4′-Dichloro-[1,1'-biphenyl]-2-carbaldehyde -Cl (3′,4′), -CHO (2) 251.1 Enhanced lipophilicity; agrochemicals
5-(Benzo[d][1,3]dioxol-5-yl)-[1,1'-biphenyl]-2-carbaldehyde -Benzo[d][1,3]dioxol-5-yl (5), -CHO (2) 288.3 Electron-rich; organic electronics
4′-Methoxy-[1,1'-biphenyl]-2-carbaldehyde -OCH₃ (4′), -CHO (2) 212.2 Electron-donating; liquid crystal precursors

Key Observations:

  • Electron Effects : The trifluoromethoxy group (-OCF₃) provides stronger electron-withdrawing character compared to methoxy (-OCH₃) or benzo[d][1,3]dioxolyl groups, making the aldehyde more reactive in nucleophilic additions .
  • Biological Relevance: Fluorinated and chlorinated analogs (e.g., 4′-F, 3′,4′-Cl) exhibit improved pharmacokinetic profiles over non-halogenated derivatives, but the trifluoromethoxy group offers superior oxidative stability in vivo .
  • Synthetic Utility : The trifluoromethoxy group’s steric bulk complicates coupling reactions compared to smaller substituents like -F or -Cl, often requiring optimized catalysts or elevated temperatures .

Physicochemical Properties

  • Melting Points : Trifluoromethoxy-substituted biphenyls generally exhibit higher melting points (e.g., 136–137°C for a related sulfonamide) compared to methoxy or fluoro analogs, likely due to increased molecular rigidity .
  • Solubility: The -OCF₃ group reduces solubility in polar solvents relative to -OCH₃ or -OH analogs, necessitating nonpolar solvents for purification .

Biological Activity

4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antibacterial, antifungal, and anticancer activities, along with relevant case studies and synthesis methodologies.

Chemical Structure

The compound's structure can be represented as follows:

C13H9F3O\text{C}_{13}\text{H}_{9}\text{F}_{3}\text{O}

This structure includes a biphenyl core with a trifluoromethoxy group and an aldehyde functional group, which are significant for its reactivity and biological interactions.

Antibacterial Activity

Research has indicated that biphenyl derivatives exhibit a range of antibacterial properties. For instance, compounds with similar structures have shown significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications in the biphenyl structure can enhance antibacterial efficacy.

  • Case Study : A study on thiosemicarbazone derivatives demonstrated that certain biphenyl derivatives exhibited MIC values as low as 1 μg/mL against Staphylococcus aureus .

Antifungal Activity

The antifungal potential of biphenyl derivatives has also been documented. The presence of trifluoromethoxy groups in similar compounds has been linked to increased antifungal activity.

  • Example : In vitro tests revealed that certain fluorinated biphenyl compounds showed significant inhibition against Candida albicans, with MIC values comparable to established antifungal agents .

Anticancer Activity

The anticancer properties of this compound have been explored through various studies focusing on its cytotoxic effects against cancer cell lines.

  • Research Findings : A recent study highlighted that compounds with similar structural motifs displayed sub-micromolar IC50 values against Bcl-2 expressing human cancer cell lines, indicating promising anticancer activity . The structure-activity relationship (SAR) analyses suggest that the trifluoromethoxy group may enhance the compound's binding affinity to cancer targets.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies. Recent advancements in synthetic techniques have enabled more efficient production of biphenyl derivatives.

  • Methodology Overview : The use of palladium-catalyzed cross-coupling reactions has been effective in synthesizing fluorinated biphenyl compounds. For example, reactions involving trifluoromethyl phenyl boronic acid and aryl halides have yielded high-purity products .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 Value
Compound AAntibacterialStaphylococcus aureus1 μg/mL
Compound BAntifungalCandida albicans5 μg/mL
Compound CAnticancerHuTu80 (cancer cell line)IC50 = 13.36 μM
Compound DAnticancerMCF-7 (breast cancer)IC50 = 34.84 μM

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde?

  • Answer : The compound is typically synthesized via transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) to assemble the biphenyl core. Electrophilic substitution or directed ortho-metalation can introduce the trifluoromethoxy group. For purification, flash column chromatography (e.g., 5–15% ethyl acetate/hexane gradients) is used to isolate the aldehyde, as demonstrated in analogous biphenyl carbaldehyde syntheses .

Q. Which analytical techniques are essential for structural confirmation?

  • Answer :

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify aldehyde protons (~9.8–10.2 ppm) and biphenyl backbone signals. For example, in 2'-(2-methylprop-1-en-1-yl)-4'-(trifluoromethyl)-biphenyl-2-carbaldehyde, the aldehyde proton resonates at 10.18 ppm .

  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) with <2 ppm error.

  • IR spectroscopy : Detects aldehyde C=O stretches (~1700–1720 cm1^{-1}).

    Key NMR Shifts (Analogous Compounds)
    Proton/Group
    Aldehyde (CHO)
    Trifluoromethoxy (OCF3_3)
    Biphenyl aromatic protons

Advanced Research Questions

Q. How can regioselectivity challenges in trifluoromethoxy group installation be addressed?

  • Answer : Transient directing group (TDG) strategies enable regiocontrol. For example, in CDC (cross-dehydrogenative coupling) reactions, TDGs like pyridine-2-carboxamide temporarily coordinate to palladium, directing trifluoromethoxy substitution to specific aryl positions. Post-reaction, the TDG is cleaved under mild conditions .

Q. How should contradictory spectral data (e.g., unexpected 19F^{19}\text{F} NMR shifts) be resolved?

  • Answer :

Comparative analysis : Cross-reference with structurally similar compounds. For instance, trifluoromethoxy groups in 5'-fluoro-2'-methoxy-3-methyl-biphenyl-2-carbaldehyde show distinct 19F^{19}\text{F} shifts due to electron-withdrawing effects .

Computational validation : DFT calculations (e.g., using Gaussian) predict chemical shifts and coupling constants to verify experimental data .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Answer :

  • Enzyme inhibition assays : Test β-secretase (BACE1) inhibition using fluorescence resonance energy transfer (FRET)-based assays, as seen in biphenyl carbaldehydes with piperidine substituents (IC50_{50} values ~100 nM) .
  • Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) tracks intracellular localization in cancer cell lines .

Q. How can the aldehyde group's stability during storage and reactions be ensured?

  • Answer :

  • Stabilizers : Add 0.1% w/v hydroquinone to prevent oxidation.
  • Storage : Keep at –20°C under inert gas (Ar/N2_2).
  • Monitoring : Use TLC (Rf_f ~0.4 in 20% EtOAc/hexane) or HPLC (C18 column, acetonitrile/water gradient) to detect degradation (e.g., oxidation to carboxylic acid) .

Methodological Notes

  • Synthetic Optimization : For scale-up, replace flash chromatography with recrystallization (e.g., using ethanol/water mixtures) to improve yield (>85%) .
  • Data Reproducibility : Validate NMR assignments with 2D techniques (HSQC, HMBC), especially for overlapping aromatic signals .

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